molecular formula C6H9Br2F B2711098 1,1-Bis(bromomethyl)-3-fluorocyclobutane CAS No. 2567503-44-8

1,1-Bis(bromomethyl)-3-fluorocyclobutane

Cat. No.: B2711098
CAS No.: 2567503-44-8
M. Wt: 259.944
InChI Key: CQSBJFPPMXRKRW-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)-3-fluorocyclobutane is an organofluorine compound characterized by the presence of two bromomethyl groups and one fluorine atom attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(bromomethyl)-3-fluorocyclobutane can be synthesized through a multi-step process involving the bromination of cyclobutane derivatives. One common method involves the reaction of 3-fluorocyclobutanone with bromine in the presence of a suitable catalyst to introduce the bromomethyl groups. The reaction conditions typically include:

    Temperature: Moderate temperatures (0-25°C)

    Solvent: Non-polar solvents such as dichloromethane

    Catalyst: Lewis acids like aluminum bromide

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(bromomethyl)-3-fluorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1,1-bis(hydroxymethyl)-3-fluorocyclobutane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the bromomethyl groups can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., sodium azide), polar aprotic solvents (e.g., dimethylformamide), and mild heating (50-80°C).

    Reduction: Lithium aluminum hydride in ether solvents at low temperatures (-10 to 0°C).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: 1,1-Bis(azidomethyl)-3-fluorocyclobutane

    Reduction: 1,1-Bis(hydroxymethyl)-3-fluorocyclobutane

    Oxidation: 1,1-Bis(formylmethyl)-3-fluorocyclobutane

Scientific Research Applications

1,1-Bis(bromomethyl)-3-fluorocyclobutane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.

    Biological Studies: Utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)-3-fluorocyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing for various substitution and addition reactions. The fluorine atom influences the electronic properties of the cyclobutane ring, affecting the compound’s reactivity and stability.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromomethyl groups are targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with electrophiles that target the fluorine-substituted carbon.

Comparison with Similar Compounds

1,1-Bis(bromomethyl)-3-fluorocyclobutane can be compared with other similar compounds such as:

    1,1-Bis(bromomethyl)cyclobutane: Lacks the fluorine atom, resulting in different reactivity and stability.

    1,1-Bis(bromomethyl)-3,3-difluorocyclobutane: Contains an additional fluorine atom, leading to increased electron-withdrawing effects and altered chemical behavior.

    Spiropentane: A structurally related compound with different substituents, used in different synthetic applications.

Uniqueness: The presence of both bromomethyl and fluorine groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of novel compounds.

Properties

IUPAC Name

1,1-bis(bromomethyl)-3-fluorocyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2F/c7-3-6(4-8)1-5(9)2-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSBJFPPMXRKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CBr)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2F
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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